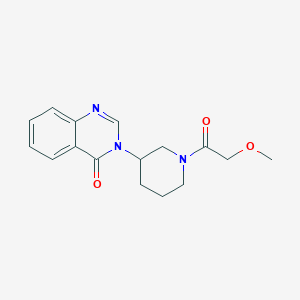

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[1-(2-methoxyacetyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-4-5-12(9-18)19-11-17-14-7-3-2-6-13(14)16(19)21/h2-3,6-7,11-12H,4-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMQULUXVDEQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction, often using methoxyacetyl chloride in the presence of a base.

Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction involving an anthranilic acid derivative and an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the quinazolinone core, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Analogues with Piperidine Substitutions

- PET Tracers for GHS-R1a Imaging: Compound 1: 18F-labeled 6-(4-chlorophenyl)-3-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one. Compound 2: 11C-labeled 6-(4-chlorophenyl)-3-((1-(2-methoxyethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one. These compounds highlight the importance of piperidine modifications for target specificity and imaging efficacy. The target compound’s 2-methoxyacetyl group may further optimize pharmacokinetics for therapeutic use.

Sulfonamide Libraries :

3-[1-(Aryl/Alkylsulfonyl)piperidin-4-yl]quinazolin-4(3H)-ones demonstrate how piperidine sulfonylation modulates antimicrobial activity. For example, combinatorial libraries show variable potency against bacterial strains depending on the sulfonyl substituent .

Carbonic Anhydrase II (hCA II) Inhibition

- Aliphatic vs. Benzylthio Substitutions :

- Aliphatic-thio derivatives (e.g., compounds 2–4, 12): KI = 6.4–14.2 nM.

- Benzylthio derivatives (e.g., compounds 5–11, 13): KI = 66.5–173.4 nM.

Aliphatic chains at the 2-position enhance hCA II inhibition, suggesting that the target compound’s methoxyacetyl-piperidine group may similarly improve enzyme interaction compared to bulkier aromatic substituents .

Antibacterial Activity

- Compound 9a: 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Zone of inhibition: 1.1 cm (Proteus vulgaris), 1.4 cm (Bacillus subtilis).

- Compound 9h: 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. Zone of inhibition: 1.2 cm (P. vulgaris), 1.0 cm (B. subtilis). The target compound’s piperidine substitution differs from these 3-aryl and 2-aminoquinazolinones, which prioritize Gram-positive and Gram-negative bacterial targeting .

Antihypertensive Activity

- Compound 23 : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one.

- Compound 24 : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Both compounds exhibit α1-adrenergic receptor blockade, reducing blood pressure without affecting heart rate . The target compound’s lack of chlorine or isoxazole substituents suggests divergent mechanisms.

Key Data Tables

Table 2: Structural Comparison of Piperidine-Substituted Quinazolinones

Biological Activity

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound that has shown significant promise in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one is with a molecular weight of approximately 301.34 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine ring modified with a methoxyacetyl group.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. It may act through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, quinazolinone derivatives have been reported to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

- Receptor Modulation : It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. For example:

- Cell Line Studies : In vitro assays have shown that compounds similar to 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). IC50 values for these compounds were found to be less than 10 µM in some cases .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example 1 | MCF-7 | <10 |

| Example 2 | A549 | <10 |

| Example 3 | HCT-116 | <10 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinazolinones are known to exhibit activity against various bacterial strains, suggesting that similar derivatives could be effective against pathogens.

Structure-Activity Relationship (SAR)

The SAR studies of quinazolinone derivatives indicate that modifications on the piperidine ring and the quinazolinone core significantly affect biological activity. For example:

- Substituents on the Piperidine Ring : The introduction of different substituents can enhance enzyme inhibition or receptor binding affinity.

- Quinazolinone Modifications : Structural variations in the quinazolinone core can lead to improved anticancer or antimicrobial activities.

Case Studies and Research Findings

- Hybrid Compounds : Research has demonstrated that hybrid compounds combining quinazolinones with other pharmacophores can exhibit enhanced biological activities. For instance, hybrids with piperazine moieties showed significant cytotoxic effects against cancer cell lines .

- DPP-IV Inhibition : A study reported that certain derivatives exhibited potent DPP-IV inhibitory action with IC50 values as low as 0.76 nM, indicating their potential as antidiabetic agents .

Q & A

Q. Advanced

- Bioavailability : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the piperidine side chain while retaining lipophilic quinazolinone core .

- Metabolic stability : Fluorine or deuterium substitution at vulnerable sites (e.g., methoxy group) reduces oxidative metabolism .

- Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility .

What mechanistic studies are recommended to elucidate its mode of action?

Q. Advanced

- Molecular docking : Predict binding affinities to targets like EGFR or PARP using software (e.g., AutoDock). Analogues with isoxazole moieties show strong binding to kinase domains .

- In vitro assays : Conduct enzyme inhibition assays (e.g., IC₅₀ determination) and cell viability tests (MTT assay) on cancer lines (e.g., MCF-7) .

- Transcriptomic profiling : RNA sequencing can identify downstream pathways (e.g., apoptosis or inflammation) .

How can researchers ensure synthetic reproducibility and purity?

Q. Advanced

- Reaction standardization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24h to 2h) and improve yield consistency .

- Advanced chromatography : Employ preparative HPLC with C18 columns for high-purity isolation (>98%) .

- Batch analysis : Validate purity across multiple batches using differential scanning calorimetry (DSC) to detect polymorphic variations .

How should contradictory biological activity data be addressed?

Q. Advanced

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm activity thresholds .

- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

- Solubility controls : Ensure consistent DMSO concentrations in assays to avoid false negatives .

Can green chemistry principles be applied to its synthesis?

Q. Advanced

- Catalyst substitution : Replace copper with iron or biocatalysts to reduce toxicity .

- Solvent-free reactions : Mechanochemical grinding (ball milling) avoids volatile organic solvents .

- Waste minimization : Employ tandem reactions (e.g., one-pot alkylation-cyclization) to reduce intermediate isolation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.